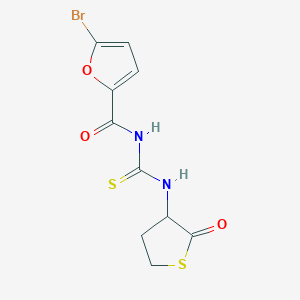![molecular formula C12H16N2 B2651799 4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1936349-54-0](/img/structure/B2651799.png)
4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves palladium-mediated Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This is followed by cyclization and substitution reactions to introduce the butyl and methyl groups at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学研究应用
4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
相似化合物的比较
4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[3,4-c]pyridine: This compound has a different arrangement of nitrogen atoms in the bicyclic structure and exhibits different biological activities.
1H-pyrrolo[2,3-b]pyridine: This compound has a different fusion pattern of the pyrrole and pyridine rings and is studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
属性
IUPAC Name |
4-butyl-1-methylpyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-4-5-11-10-7-9-14(2)12(10)6-8-13-11/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKWHYWTFXMQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=CC2=C1C=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2651716.png)
![methyl 2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2651720.png)
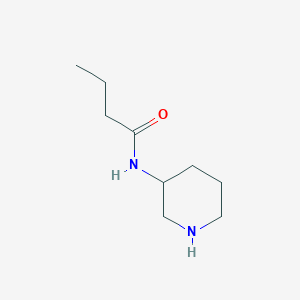
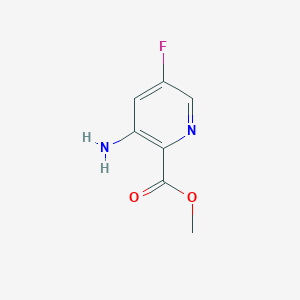
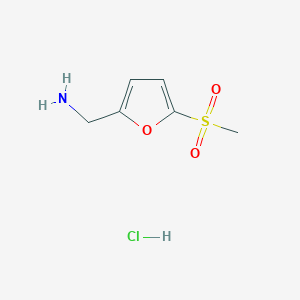
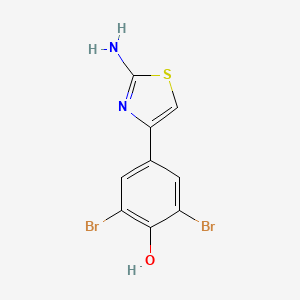
![N-[3-(difluoromethoxy)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2651730.png)
![2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2651732.png)
![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B2651733.png)
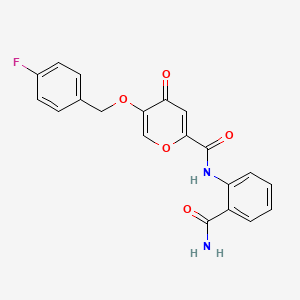
![1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2651735.png)
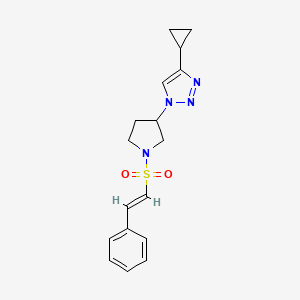
![2,6-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2651738.png)
